4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C25H23N5OS and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is suggested that the compound may have structural features of c-met inhibitors . The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is often associated with cancer progression when dysregulated.
Mode of Action
The compound has two distinct structural features of c-met inhibitors . One is the ‘5 atoms regulation’; another characteristic is a long chain that can form a hydrogen bond donor or acceptor . This suggests that the compound might interact with its targets through hydrogen bonding, which could lead to changes in the target’s function.
Biochemical Pathways
For instance, nonsteroidal anti-inflammatory and analgesic drugs (NSAIDs) mainly act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes .
Pharmacokinetics
The compound’s long chain, which usually contains hydrogen, nitrogen, and oxygen atoms, might influence its pharmacokinetic properties .
Biological Activity
4-Methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activity. The structural components include:
- Thiazole moiety : Implicated in various pharmacological activities.
- Pyridazine : Often associated with anticancer properties.
- Pyrrolidine : Known for enhancing bioactivity through structural modifications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds containing thiazole and pyridazine rings exhibit significant anticancer properties. For instance, similar thiazole derivatives have shown IC50 values indicating potent cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhances these effects .
Compound | IC50 (µg/mL) | Cancer Type |
---|---|---|
Compound A | 1.61 ± 1.92 | Breast Cancer |
Compound B | 1.98 ± 1.22 | Lung Cancer |
Target Compound | TBD | TBD |
2. Anticonvulsant Activity
Certain thiazole derivatives have demonstrated anticonvulsant properties, suggesting that the compound may influence neurotransmitter systems or ion channels involved in seizure activity. The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy .
3. PTP1B Inhibition
The compound has been studied for its potential to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for diabetes and obesity treatments. Structural modifications have shown varying degrees of inhibition, with some analogs displaying IC50 values as low as 6.37 µM, indicating strong inhibitory effects on PTP1B activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Enzymes : The compound's ability to inhibit PTP1B suggests it may alter signaling pathways involved in glucose metabolism.
- Cell Cycle Arrest : Similar thiazole compounds have been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Thiazole Derivatives in Cancer Therapy : A study found that thiazole derivatives exhibited significant antiproliferative effects on human cancer cell lines, supporting the potential of the target compound in oncology .
- Anticonvulsant Efficacy : In a series of experiments, thiazole-based compounds were evaluated for their anticonvulsant potential, showing promise in reducing seizure frequency in animal models .
- PTP1B Inhibition Studies : Molecular docking studies indicated that certain analogs could effectively bind to the active site of PTP1B, providing insights into their inhibitory mechanisms .
Properties
IUPAC Name |
4-methyl-2-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5OS/c1-17-23(32-25(26-17)19-7-3-2-4-8-19)24(31)27-20-11-9-18(10-12-20)21-13-14-22(29-28-21)30-15-5-6-16-30/h2-4,7-14H,5-6,15-16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZULNPVBLXQLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.